molecular formula C6H12N2O4SSe B14617964 S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine CAS No. 58394-59-5

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine

Cat. No.: B14617964
CAS No.: 58394-59-5
M. Wt: 287.21 g/mol
InChI Key: NLGQOUBQSFVWIR-WUCPZUCCSA-N
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Description

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine: is a selenoamino acid, which is a derivative of cysteine where a selenium atom replaces the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine typically involves the reaction of homoselenocysteine with serine residues, forming a selenide bond . The reaction conditions often require a controlled environment to ensure the correct formation of the selenide bond.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur under specific conditions where the selenide group is replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of diselenides, while reduction could yield selenol derivatives.

Scientific Research Applications

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other selenoamino acids and selenium-containing compounds.

    Biology: This compound is studied for its role in biological systems, particularly in the context of selenium metabolism and its incorporation into proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: It may have applications in the development of selenium-enriched supplements and functional foods.

Mechanism of Action

The mechanism of action of S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine involves its incorporation into proteins, where it can replace cysteine residues. This substitution can alter the protein’s function and stability. The selenium atom in the compound can participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in unique biochemical pathways and reactions. Its ability to replace cysteine in proteins and its antioxidant properties make it a valuable compound for research and potential therapeutic applications.

Biological Activity

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine, also known as selenocystathionine, is a compound of significant interest due to its potential biological activities and therapeutic applications. This article reviews its biological activity, focusing on its antioxidant properties, interaction with cellular pathways, and implications in various health contexts.

Chemical Structure and Properties

Selenocystathionine is an organoselenium compound that plays a role in the metabolism of sulfur-containing amino acids. It is structurally similar to cystathionine and is involved in the synthesis of selenocysteine, an essential amino acid. The compound's unique selenium component contributes to its biological activities, particularly in redox reactions.

Antioxidant Activity

Research indicates that selenocystathionine exhibits notable antioxidant properties . It has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. In renal tubular epithelial cells (RTECs), it enhances the expression of antioxidant genes and protects against oxidative damage caused by heavy metals and platinum-based chemotherapeutics .

Table 1: Antioxidant Effects of Selenocystathionine

Study Cell Type Effect Mechanism
RTECsIncreased Nrf2 activationInduction of antioxidant genes
Hepatic CellsReduced lipid peroxidationSelenium-mediated redox balance

Cytotoxicity and Protective Effects

In vitro studies have demonstrated that selenocystathionine can mitigate cytotoxic effects associated with various environmental pollutants and chemotherapeutic agents. For instance, it has been reported to enhance the cytotoxic effects of arsenic while providing protection against cisplatin-induced toxicity . This dual action suggests a complex role in cellular signaling and stress response.

Case Study: Protection Against Cisplatin Toxicity

A study evaluated the protective effects of selenocystathionine on RTECs exposed to cisplatin. The results showed that pre-treatment with the compound significantly reduced cell death and DNA damage, indicating its potential as a protective agent in chemotherapy .

Interaction with Environmental Pollutants

Selenocystathionine's ability to interact with environmental toxins has been a subject of research. It has been shown to scavenge free radicals generated by pollutants, thereby reducing oxidative stress in affected tissues. This property may have implications for developing therapeutic strategies against pollution-related health issues .

Implications in Disease Contexts

The biological activity of selenocystathionine extends to various health conditions:

  • Cancer : Its role in modulating oxidative stress pathways suggests potential applications in cancer therapy, particularly for protecting normal cells during chemotherapy.
  • Cardiovascular Health : By inhibiting factors that promote atherosclerosis, such as triacylglycerol and cholesterol production, selenocystathionine may contribute to cardiovascular health .
  • Neuroprotection : Given its antioxidant properties, there is potential for selenocystathionine in neuroprotective strategies against neurodegenerative diseases.

Properties

CAS No.

58394-59-5

Molecular Formula

C6H12N2O4SSe

Molecular Weight

287.21 g/mol

IUPAC Name

(2R)-2-amino-3-(2-amino-2-carboxyethyl)selanylsulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O4SSe/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1

InChI Key

NLGQOUBQSFVWIR-WUCPZUCCSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S[Se]CC(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)S[Se]CC(C(=O)O)N

Origin of Product

United States

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